![molecular formula C9H7NO2 B2970017 吲哚并[1,2-a]喹啉-7-甲酸 CAS No. 1533853-53-0](/img/structure/B2970017.png)

吲哚并[1,2-a]喹啉-7-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolizine-7-carboxylic acid is a compound with the molecular weight of 161.16 . It is a nitrogen-containing heterocycle that has potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

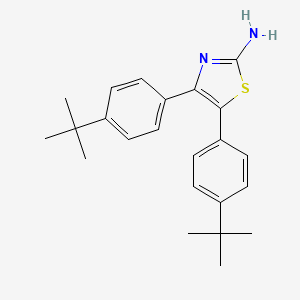

The synthesis of indolizines has been achieved through various methods. One of the recent advances is the palladium-catalyzed, multicomponent synthesis of indolizines . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes . This provides a route to prepare indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines, and alkynes .Molecular Structure Analysis

The molecular structure of Indolizine-7-carboxylic acid is represented by the linear formula C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) .Chemical Reactions Analysis

Indolizine-7-carboxylic acid can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed synthesis via the carbonylative coupling of bromopyridines, imines, and alkynes . This reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Physical and Chemical Properties Analysis

Indolizine-7-carboxylic acid is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .科学研究应用

合成和药用应用

吲哚并[1,2-a]喹啉衍生物的合成

吲哚并[1,2-a]喹啉-7-甲酸衍生物已被合成并评估了其各种药用应用。一项研究证明了具有潜在药用价值的吲哚并[1,2-a]喹啉-2-甲酰胺和酰肼衍生物的合成 (Sekgota 等人,2021)。另一项研究报告了 1,2-双(N-烷基氨基甲基)吲哚并[1,2-a]喹啉、简单的吲哚并[1,2-a]喹啉甲酸和几种 6-烷氧基吲哚并[1,2-a]喹啉-2-甲酸的合成,尽管它们没有显示出显着的降血糖活性 (De & Saha, 1975)。

分子的光解笼

吲哚并[1,2-a]喹啉衍生物已被用于光解笼中,这是一种在红光照射下释放羧酸等功能分子的方法。这在药物递送和其他领域有应用 (Watanabe 等人,2020)。

化学合成技术

酰化中的 C-H 键断裂

已经研究了吲哚并[1,2-a]喹啉与 α,β-不饱和羧酸在氧化条件下通过 C-H 键和 C═C 双键断裂进行的 C-3 酰化。这个过程提高了酰化的区域选择性和效率 (Yang 等人,2011)。

抗菌活性

吲哚并[1,2-a]喹啉羧酸已被合成并评估其抗菌特性。一些化合物对大肠杆菌和金黄色葡萄球菌表现出抑制作用 (Yu, 2012)。

光物理性质

- 酸响应性光致发光:某些吲哚并[1,2-a]喹啉衍生物表现出独特的光致发光特性,例如质子化时荧光发射的显着蓝移。这对材料科学和光学应用具有影响 (Outlaw 等人,2016)。

抗氧化和抗菌特性

- 抗氧化特性:新型 7-氨基-3-苯甲酰吲哚并[1,2-a]喹啉-1-甲酸乙酯衍生物的合成及其使用 DPPH 清除法评估的体外抗氧化特性证明了其潜在的抗氧化应用 (Uppar 等人,2020)。

疾病治疗的新应用

- 抗结核活性:合成的 7-甲氧基-吲哚并[1,2-a]喹啉衍生物经过抗结核活性评估,揭示了在开发结核病新疗法中的潜在应用 (Venugopala 等人,2019)。

安全和危害

Indolizine-7-carboxylic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include using only in well-ventilated areas, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

未来方向

The synthesis of indolizine derivatives is a field of ongoing research. Recent advances in the synthesis of indolizines and their derivatives by radical cyclization/cross-coupling have been reported . This review anticipates that it will provide a deep understanding of this topic, and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

作用机制

Target of Action

Indolizine-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to bind with high affinity to various receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a wide range of biological activities .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

生化分析

Biochemical Properties

Indole derivatives, which are structurally similar to indolizines, are known to interact with multiple receptors and play a significant role in various biochemical reactions . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

indolizine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGOUPQENOEKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2969934.png)

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)

![ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2969952.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)